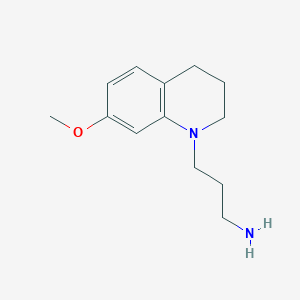

3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Description

3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a tertiary amine featuring a dihydroquinoline scaffold substituted with a methoxy group at position 7 and a propan-1-amine side chain. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing high-affinity ligands targeting biological systems such as CREB (cAMP response element-binding protein) . The compound requires storage at 2–8°C under inert conditions due to its sensitivity to oxidation and moisture .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(7-methoxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-amine |

InChI |

InChI=1S/C13H20N2O/c1-16-12-6-5-11-4-2-8-15(9-3-7-14)13(11)10-12/h5-6,10H,2-4,7-9,14H2,1H3 |

InChI Key |

STDSCMGBPQVRRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCCN2CCCN)C=C1 |

Origin of Product |

United States |

Preparation Methods

Povarov Reaction for Dihydroquinoline Formation

The Povarov reaction, a three-component cycloaddition, is widely used to synthesize tetrahydroquinolines. Adapting this method, 7-methoxy-3,4-dihydroquinoline can be prepared via:

Gould-Jacobs Cyclization

An alternative route employs Gould-Jacobs cyclization to form the quinoline skeleton, followed by partial hydrogenation:

- Cyclization :

- Reduction :

Introduction of the Propan-1-amine Side Chain

Reductive Amination

The propan-1-amine chain is introduced via reductive amination of a ketone intermediate:

- Ketone Preparation :

- React 7-methoxy-3,4-dihydroquinoline with acrylonitrile in a Michael addition, followed by hydrolysis to 3-(7-methoxy-3,4-dihydroquinolin-1(2H)-yl)propanal.

- Reductive Amination :

Nucleophilic Substitution

Direct alkylation of the dihydroquinoline nitrogen with 3-bromopropylamine:

Coupling Reactions

Late-stage coupling using activated intermediates:

- Activation :

- Amination :

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Protecting Group Strategies

- Boc Protection : Temporary Boc protection of the dihydroquinoline nitrogen prevents unwanted side reactions during alkylation.

Comparative Analysis of Methods

Recent Advances and Patents

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.

Reduction: Reduction reactions can further reduce the dihydroquinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring and the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogues:

Physicochemical Properties

- Lipophilicity: The 7-methoxy group in the target compound likely increases LogP compared to the non-methoxy analogue (2637-31-2), enhancing membrane permeability .

- Solubility: The propan-1-amine side chain confers basicity, improving water solubility at physiological pH. In contrast, the propanoic acid derivative (80050-81-3) is more polar and acidic .

Biological Activity

3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, also known by its CAS number 1510329-46-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- Structure : The compound features a quinoline core substituted with a methoxy group and an amine side chain.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its inhibitory effects on various enzymes implicated in neurodegenerative diseases. Notably, it has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease.

Inhibition of Acetylcholinesterase and Monoamine Oxidases

Recent studies have highlighted the compound's efficacy in inhibiting AChE and MAOs. For instance, a related study reported that compounds with similar structures demonstrated potent inhibition against AChE with IC50 values ranging from 0.28 µM to 2.81 µM for various isoforms of MAO . The ability to inhibit these enzymes suggests that the compound could enhance cholinergic transmission while also modulating monoaminergic systems.

The mechanism through which this compound exerts its effects involves:

- Binding to Active Sites : The compound likely binds to the active sites of AChE and MAOs, preventing substrate access and subsequent catalysis.

- Crossing the Blood-Brain Barrier (BBB) : Preliminary studies indicate that this compound can penetrate the BBB, which is essential for central nervous system (CNS) activity .

Toxicity and Safety Profile

Toxicity assessments have revealed that the compound exhibits low cytotoxicity in vitro at concentrations below 12.5 µM and lacks acute toxicity in vivo at high doses (up to 2500 mg/kg) . This safety profile is promising for potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of AChE with an IC50 of 0.28 µM; effective against MAO-B with an IC50 of 2.81 µM. |

| Study B | Showed that structural modifications enhanced BBB penetration and reduced cytotoxicity in neuronal cell lines. |

| Study C | Reported mixed inhibition patterns for AChE and competitive inhibition for MAO-B, indicating a complex interaction profile. |

Q & A

Q. What are the recommended synthetic routes for 3-(7-Methoxy-3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, and how is structural purity validated?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) is often used to reduce intermediates like 3,4-dihydroquinoline derivatives in the presence of acetic acid . Purification via column chromatography (e.g., silica gel) is critical to isolate the product as a yellow oil or solid . Structural confirmation relies on ¹H NMR (e.g., δ 6.48–1.42 ppm for aromatic and alkyl protons) and ESI-MS (e.g., [M + 1]⁺ at m/z 260.2) to verify molecular weight and functional groups . Purity is assessed using HPLC with retention time comparisons against standards .

Q. How should solubility challenges be addressed for in vitro studies of this compound?

The compound’s logP (4.1) suggests moderate hydrophobicity, which may require optimization of solvents. For in vitro assays:

- Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (≤1% DMSO final concentration).

- If insoluble, test alternative solvents (ethanol, DMF) or use surfactants like Tween-80 .

- For in vivo applications, formulate with cyclodextrins or lipid-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced nematicidal or CNS activity?

Quantitative Structure-Activity Relationship (QSAR) studies on structurally related 3,4-dihydroquinoline derivatives (e.g., nematicidal agents) highlight key descriptors:

- Electron-donating groups (e.g., methoxy at position 7) improve membrane permeability.

- Alkylamine side chains (e.g., propan-1-amine) enhance target binding via hydrogen bonding .

Advanced QSAR workflows involve:

Generating 3D conformers and calculating molecular descriptors (e.g., logP, tPSA).

Training regression models (e.g., partial least squares) on bioactivity data (IC₅₀, EC₅₀).

Q. What computational methods are suitable for studying target interactions, such as with adenosine receptors?

For mechanistic insights:

- Supervised Molecular Dynamics (SuMD) : Simulates ligand-receptor binding pathways on nanosecond timescales. Applied to analogs like ZB1854 ([3-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid]), SuMD revealed key residues (e.g., His264 in A₂A adenosine receptors) involved in allosteric modulation .

- Docking and MM/GBSA : Predict binding modes and free energy contributions of the propan-1-amine side chain .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from:

- Metabolic instability : The compound’s primary amine may undergo hepatic oxidation. Test metabolites (e.g., desipramine analogs) using LC-MS/MS .

- Blood-brain barrier (BBB) penetration : Measure logBB values (brain/plasma ratio) via in situ perfusion. Derivatives with lower tPSA (<70 Ų) often show improved CNS uptake .

Methodological Considerations

Q. What analytical techniques are critical for stability studies under varying storage conditions?

Q. How can researchers optimize synthetic yields while minimizing byproducts?

- Reaction optimization : Adjust stoichiometry (e.g., 1.2 equiv NaBH(OAc)₃) and temperature (0–25°C) to suppress imine formation .

- Byproduct identification : LC-MS and 2D NMR (COSY, HSQC) differentiate regioisomers or dimeric side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.